molecular formula C23H22N2O2 B14534324 3,3'-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) CAS No. 62365-88-2

3,3'-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one)

Cat. No.: B14534324
CAS No.: 62365-88-2
M. Wt: 358.4 g/mol
InChI Key: BZNJDPLJRBCFHH-UHFFFAOYSA-N
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Description

3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) is a chemical compound characterized by the presence of a pyridine ring and two phenylpropanone groups connected through an azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) typically involves the reaction of pyridine-2-amine with 1-phenylpropan-1-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the azanediyl linkage. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions.

    Medicine: The compound is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(4-Methylpyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one)
  • N,N’-[(1,2-Phenylene)bis(azanediyl)]bis(1-phenylpropan-1-one)

Uniqueness

3,3’-[(Pyridin-2-yl)azanediyl]bis(1-phenylpropan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

62365-88-2

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-[(3-oxo-3-phenylpropyl)-pyridin-2-ylamino]-1-phenylpropan-1-one

InChI

InChI=1S/C23H22N2O2/c26-21(19-9-3-1-4-10-19)14-17-25(23-13-7-8-16-24-23)18-15-22(27)20-11-5-2-6-12-20/h1-13,16H,14-15,17-18H2

InChI Key

BZNJDPLJRBCFHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCN(CCC(=O)C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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